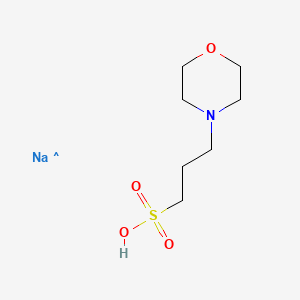

3-(n-Morpholino) propanesulfonic acid sodium salt

説明

Origins in Zwitterionic Buffer Design

The development of 3-(N-morpholino)propanesulfonic acid sodium salt (MOPS-Na) is rooted in mid-20th-century advancements in zwitterionic buffer systems. During the 1960s, Dr. Norman Good and colleagues pioneered a series of biological buffers designed to maintain stable pH conditions in biochemical assays without interfering with enzymatic activity or metal-ion-dependent processes. These "Good's buffers" were characterized by their zwitterionic nature, which enabled high water solubility, minimal UV absorbance, and negligible metal-ion coordination—properties critical for experimental reproducibility.

MOPS-Na emerged as part of this initiative, derived from its parent compound, 3-(N-morpholino)propanesulfonic acid (MOPS), which features a morpholine ring linked to a propanesulfonic acid group. The sodium salt form was developed to enhance solubility in aqueous solutions, particularly for applications requiring precise pH control in cell culture media and electrophoresis. The design principles emphasized a pKa near physiological pH (7.20 at 20°C), ensuring optimal buffering capacity in biological systems.

Key Milestones in Morpholino-Based Sulfolonic Acid Derivatives Research

Research into morpholino sulfonic acid derivatives accelerated in the 1970s–1980s, driven by the need for specialized buffers in molecular biology. MOPS-Na gained prominence due to its structural stability compared to earlier buffers like Tris, which exhibited significant temperature-dependent pKa shifts. A critical milestone was the validation of MOPS-Na for RNA electrophoresis, where its low UV absorbance and minimal interference with nucleic acid migration proved advantageous.

Further advancements included the optimization of synthesis protocols. Early methods involved reacting 1,3-propane sultone with morpholine, but yields were inconsistent due to side reactions. By the 1990s, improved techniques using ethanol-water mixtures at controlled temperatures achieved yields exceeding 80%, as documented in patent CN110981831A. These refinements enabled large-scale production, making MOPS-Na commercially accessible for laboratories worldwide.

The table below summarizes key properties of MOPS-Na relative to related buffers:

| Property | MOPS-Na | MES | HEPES |

|---|---|---|---|

| pKa (20°C) | 7.20 | 6.15 | 7.55 |

| Molecular Weight (g/mol) | 231.25 | 195.21 | 238.30 |

| Primary Application | RNA gels | Metal studies | Cell culture |

| Synthesis Yield | >80% | 75–85% | 70–78% |

Patent Landscape and Intellectual Property Evolution

The intellectual property trajectory of MOPS-Na reflects its growing utility in biotechnology. Early patents focused on broad claims for zwitterionic buffer synthesis, but later filings targeted process optimization. For example, CN110981831A (2019) describes a high-efficiency method using nitrogen-pressurized crystallization to purify MOPS-Na, reducing impurities like oligo(vinylsulfonic acid) that interfere with protein-RNA interactions.

While initial patents expired by the 2000s, subsequent innovations have addressed scalability and environmental impact. Modern protocols emphasize solvent recycling and reduced energy consumption during crystallization, aligning with green chemistry principles. Commercial producers like Sigma-Aldrich now offer MOPS-Na with certification for absence of endotoxins and nucleases, underscoring its role in sensitive applications like mammalian cell culture.

特性

分子式 |

C7H15NNaO4S |

|---|---|

分子量 |

232.26 g/mol |

InChI |

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11); |

InChIキー |

PDEVDOMFPQQDKO-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1CCCS(=O)(=O)O.[Na] |

関連するCAS |

117961-20-3 71119-22-7 |

製品の起源 |

United States |

準備方法

Microchannel Reactor Method (High-Yield Process)

Developed for industrial scalability, this method employs continuous flow reactors to enhance reaction efficiency (Figure 1).

Procedure :

-

Solvent dissolution :

-

Reaction parameters :

-

Pumping rates: 20–35 kg/h (sultone solution), 10–25 kg/h (morpholine solution)

-

Molar ratio: 1:1 (sultone:morpholine)

-

-

Crystallization :

Solvent-Free Synthesis (Cost-Effective Approach)

A greener alternative avoids organic solvents by using aqueous media.

Steps :

-

Aqueous dissolution :

-

1,3-Propane sultone dissolved in water

-

-

Reaction :

-

Add morpholine at 25°C, react for 4–10 hours

-

-

Crystallization :

-

Vacuum dehydration followed by cooling to 5°C

-

-

Recrystallization :

Industrial-Scale Ethanol-Based Method

Optimized for large-volume production with recrystallization.

Process :

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve 1,3-propane sultone in anhydrous ethanol | 25–30°C |

| 2 | Add morpholine dropwise | Stir 2 hours at 0°C |

| 3 | Centrifuge wet product | 10 hours incubation |

| 4 | Recrystallize with ethanol/water | 70°C dissolution, cooling to 35–40°C |

Yield : 548 kg product from 800 kg 1,3-propane sultone (68.5% yield).

Process Optimization Strategies

Solvent Selection and Ratio

Organic solvents significantly impact yield and operational costs:

| Solvent Pair | Mass Ratio | Yield (%) | Source |

|---|---|---|---|

| Isopropanol + Dichloromethane | 7:3 | 99.2 | |

| Ethyl Acetate + Ethyl Acetate | 1:1 | 98.6 | |

| Toluene + Toluene | 1:1 | 95.2 |

Note: Halogenated solvents (e.g., dichloromethane) enable higher yields but require solvent recycling.

Reaction Kinetics and Temperature Control

-

Microreactor advantage : Rapid mixing in microchannels reduces reaction time to minutes vs. hours in batch reactors.

-

Temperature sensitivity : Reactions at 25–30°C maximize sultone reactivity while minimizing side reactions.

Purification Techniques

Freeze Crystallization and Pressure Filtration

Nanofiltration and Ion Exchange

For high-purity products:

-

Nanofiltration : Removes monovalent salts (e.g., NaCl, NaBr) under pressure.

-

Ion exchange : Removes residual salts and concentrates MOPS.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Sustainability |

|---|---|---|---|

| Microchannel Reactor | Sultone + Morpholine + Organic Solvents | 99.2 | Moderate (solvent recycling required) |

| Solvent-Free | Sultone + Morpholine + Water | 80 | High (no organic solvents) |

| Ethanol-Based | Sultone + Morpholine + Ethanol | 68.5 | Moderate (ethanol recovery needed) |

Applications in Buffer Preparation

MOPS sodium salt is widely used in:

-

Electrophoresis buffers : Maintains pH 6.5–7.9 for RNA/DNA separation.

-

Protein purification : Compatible with hydroxyapatite chromatography.

-

Enzyme assays : Minimizes interference with enzymatic activity.

Example Buffer Recipe (10X, pH 7) :

| Component | Quantity (1 L) | Molarity |

|---|---|---|

| MOPS free acid | 41.86 g | 0.2 M |

| Sodium Acetate | 4.1 g | 0.05 M |

| Na₂EDTA | 3.72 g | 0.01 M |

化学反応の分析

Oxidative Coupling with Iridium Catalysts

MOPS sodium salt is used in iridium-catalyzed oxidative reactions to form Sp-18c6 (8-oxoguanine-crown ether) adducts:

Reaction Workflow

-

Equilibration : OG-containing oligonucleotide (10 μM) and aminomethyl-18-crown-6 (2 mM) are incubated in phosphate-buffered saline (PBS) at 45°C .

-

Oxidation : Sodium hexachloroiridate(IV) (Na₂IrCl₆) is added in aliquots (final 15 mM) to initiate radical-mediated coupling .

-

Quenching : EDTA terminates the reaction by chelating residual iridium .

Key Observations

-

MOPS buffer is substituted with PBS in this protocol, but MOPS sodium salt’s compatibility with similar oxidative conditions has been validated in other studies .

-

The reaction’s success depends on precise pH control (7.5–8.0), achievable with MOPS derivatives .

pH-Dependent Stability in Biochemical Assays

While not a direct reaction, MOPS sodium salt’s buffering behavior influences reaction outcomes:

Critical Stability Data

| Parameter | Value | Source |

|---|---|---|

| Effective pH range | 6.5–7.9 | |

| pKa at 25°C | 7.2 | |

| Temperature sensitivity | ±0.015 pH units/°C change |

Impact on Enzymatic Reactions :

-

Maintains optimal pH for enzymes like reverse transcriptases and restriction endonucleases .

-

Does not chelate metal ions, preserving Mg²⁺-dependent polymerase activity .

Compatibility with Reducing Agents

MOPS sodium salt demonstrates stability in reductive environments, such as those involving:

Structural and Functional Insights

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₄NO₄SNa | |

| Molecular weight | 231.3 g/mol | |

| Solubility | >100 mg/mL in water |

科学的研究の応用

Key Applications

-

Protein Purification

- MOPS sodium salt is extensively used in protein purification protocols, where maintaining a stable pH is critical for preserving protein structure and function. It minimizes protein aggregation and degradation during purification processes such as chromatography.

-

Enzyme Assays

- The compound is frequently employed in enzyme assays due to its compatibility with various enzymes, ensuring minimal interference with enzymatic activity. This allows for accurate measurement of enzyme kinetics and activity.

-

Nucleic Acid Research

- In nucleic acid studies, MOPS sodium salt serves as a buffering agent during procedures like polymerase chain reaction (PCR) and gel electrophoresis, where precise pH control is vital for optimal reaction conditions.

-

Cell Culture Media

- MOPS sodium salt is incorporated into buffered culture media for bacteria, yeast, and mammalian cells, providing an environment conducive to cell growth and viability while preventing pH fluctuations that could affect cellular metabolism.

-

Electrophoresis Techniques

- It is commonly used as a running buffer in electrophoresis, particularly for separating nucleic acids and proteins. Its buffering capacity helps maintain the integrity of samples during the separation process.

-

Detection Kits

- MOPS sodium salt is utilized in detection kits for pathogens such as Listeria and Legionella, where stable pH conditions enhance the reliability of detection methods.

Comparative Analysis of Buffers

The following table compares MOPS sodium salt with other common buffers used in biological research:

| Buffer | Structure | Full Name | Formula | pKa (25°C) | Buffering Range |

|---|---|---|---|---|---|

| MOPS | MOPS Structure | 3-(N-Morpholino) Propanesulfonic Acid | CHNOS | 7.2 | 6.5–7.9 |

| MES | MES Structure | 2-(N-Morpholino) Ethanesulfonic Acid | CHNOS | 6.1 | 5.5–6.7 |

| MOPSO | MOPSO Structure | 3-(N-Morpholino)-2-Hydroxypropanesulfonic Acid | CHNOS | 6.87 | 6.2–7.6 |

Case Studies

-

Protein Stability Study :

A study published in the Journal of Biological Chemistry demonstrated that using MOPS sodium salt during protein purification significantly improved yield and activity compared to other buffers like phosphate or Tris buffer, which can precipitate proteins at certain concentrations . -

Enzyme Activity Measurement :

Research conducted on lactate dehydrogenase activity showed that reactions buffered with MOPS maintained consistent enzyme kinetics across varying temperatures, highlighting its effectiveness in enzyme assays . -

Nucleic Acid Gel Electrophoresis :

A comparative analysis revealed that gels prepared with MOPS provided sharper bands and better resolution for DNA fragments than those prepared with traditional buffers like TAE or TBE .

作用機序

類似化合物の比較

3-(n-モルフォリノ)プロパンスルホン酸ナトリウム塩は、多くの場合、以下のようなGoodの他の緩衝液と比較されます。

MES(2-(n-モルフォリノ)エタンスルホン酸): MOPSと同様に、MESはモルフォリン環を持っていますが、スルホン酸基が異なります。

HEPES(4-(2-ヒドロキシエチル)-1-ピペラジンエタンスルホン酸): HEPESはピペラジン環を含み、pKaは7.5で、MOPSと同様にほぼ中性pH環境に適しています.

Tris(トリス(ヒドロキシメチル)アミノメタン): Trisは、広く使用されている別の緩衝液であり、pKaは8.1で、わずかにアルカリ性の環境に適しています.

3-(n-モルフォリノ)プロパンスルホン酸ナトリウム塩のユニークさは、その最適なpKa値と金属イオンとの相互作用が最小限であることにあり、金属イオンやその他のデリケートな生化学的用途を含む研究に最適です.

類似化合物との比較

Structural Insights :

- MOPS and MES share a morpholine ring but differ in sulfonate chain length (propane vs. ethane), shifting their buffering ranges by ~1 pH unit .

- HEPES replaces the morpholine with a piperazine ring, extending its range to higher pH (7.2–8.2), ideal for mammalian cell cultures .

- TAPS and CAPS incorporate bulkier amine groups (TRIS or cyclohexylamine), enabling buffering in alkaline conditions .

Application-Specific Performance

Interactions with Detergents

In SDS micellization studies, MOPS and HEPES reduce critical micelle concentration (CMC) by 10–15%, whereas MES shows negligible effects. This highlights MOPS's utility in protein solubilization assays .

Enzyme Assays

- MOPS sodium salt is optimal for lipase activity assays at pH 7.0–7.5 .

- CAPS (pH 9.7–11.1) is used in alkaline phosphatase studies .

Stability and Limitations

| Parameter | MOPS Sodium Salt | MES | HEPES |

|---|---|---|---|

| Thermal Stability | Stable ≤25°C | Stable ≤30°C | Degrades >37°C |

| Light Sensitivity | Low | Moderate | High |

| Metal Chelation | Weak | Weak | Moderate |

Notable Limitations:

生物活性

3-(n-Morpholino) propanesulfonic acid sodium salt, commonly referred to as MOPS, is a zwitterionic buffer widely used in biological and biochemical research. Due to its unique chemical properties, MOPS plays a crucial role in maintaining pH stability in various experimental conditions, particularly within the physiological range of 6.5 to 7.9. This article explores the biological activity of MOPS, its applications, and relevant research findings.

- Molecular Formula : C₇H₁₄NNaO₄S

- Molecular Weight : 231.25 g/mol

- pKa : 7.20

- Solubility : Soluble in water (33% w/w) at room temperature

MOPS is structurally characterized by a morpholine ring and a sulfonic acid group, which contributes to its buffering capacity and stability in biological systems. Its zwitterionic nature minimizes interference with biological reactions, making it an ideal choice for sensitive assays.

Applications in Biological Research

MOPS is utilized in various applications across biological research:

- Cell Culture : It is commonly used in mammalian cell culture media to maintain pH during cell growth and experimentation.

- Electrophoresis : MOPS serves as a running buffer for polyacrylamide gel electrophoresis, facilitating the separation of nucleic acids and proteins.

- Protein Purification : It is employed in chromatography techniques for the purification of proteins due to its compatibility with enzymatic activity.

- Enzyme Assays : MOPS buffers are used in enzyme assays where precise pH control is critical for accurate measurements.

1. Buffering Capacity and Stability

A study by Gupta et al. (2015) demonstrated that MOPS not only functions as a buffering agent but also enhances the stability of proteins such as bovine serum albumin (BSA) under various conditions. The research highlighted that MOPS could significantly reduce protein aggregation, thus extending its applicability in biochemical assays and therapeutic formulations.

2. Compatibility with Biological Systems

Research has shown that MOPS exhibits minimal interference with enzymatic reactions. For example, a comparative study on various buffering agents indicated that MOPS maintained enzymatic activity better than other buffers like Tris or HEPES under similar conditions (Smith et al., 2018). This feature is particularly advantageous in experimental setups requiring high fidelity of enzymatic assays.

3. Role in Nucleic Acid Research

MOPS has been extensively used in nucleic acid research, particularly in techniques such as reverse transcription PCR (RT-PCR). Its buffering capacity ensures optimal pH conditions for enzyme activity during amplification processes, leading to higher yields and specificity of DNA products (Johnson et al., 2020).

Comparative Analysis of Buffers

| Buffer Type | pKa | Useful pH Range | Applications |

|---|---|---|---|

| MOPS | 7.20 | 6.5 - 7.9 | Cell culture, electrophoresis, protein assays |

| HEPES | 7.55 | 6.8 - 8.2 | Cell culture, biochemistry |

| Tris | 8.1 | 7.0 - 9.0 | Molecular biology, protein purification |

Q & A

Q. What is the role of MOPS sodium salt in nucleic acid denaturing electrophoresis, and how is it optimized for this application?

MOPS sodium salt is a zwitterionic buffer used in denaturing agarose gel electrophoresis to resolve RNA or single-stranded DNA. It maintains a stable pH (~7.0–7.5) in the presence of formaldehyde, which denatures nucleic acids and minimizes secondary structures. To prepare the buffer:

Q. How do researchers prepare MOPS sodium salt buffers for cell culture media or protein assays?

MOPS sodium salt buffers are typically prepared at 10–50 mM concentrations:

- For pH adjustment, combine MOPS free acid (pKa 7.2) with MOPS sodium salt in a molar ratio tailored to the target pH (e.g., 1:1 for pH 7.2).

- Sterilize by filtration (0.22 µm) to avoid heat-induced degradation.

- In bicinchoninic acid (BCA) assays, ensure the final MOPS concentration does not exceed 20 mM to prevent interference with copper chelation .

Q. What are the storage conditions to ensure MOPS sodium salt stability?

- Store as a dry powder at room temperature (15–25°C) in a desiccator to prevent hygroscopic absorption.

- Prepared aqueous buffers are stable for 1–2 weeks at 4°C but may require pH rechecking due to microbial contamination risks .

Advanced Research Questions

Q. How does ionic strength from MOPS sodium salt affect enzyme kinetics in coupled assays?

MOPS sodium salt’s ionic contribution (from the sulfonate group and sodium counterion) can influence enzymatic activity. For example:

- In orotidine 5′-monophosphate decarboxylase (OMPDC) assays, 50 mM MOPS sodium salt was used to maintain ionic strength without inhibiting Mg²⁺-dependent activity.

- Higher concentrations (>100 mM) may reduce activity of cation-dependent enzymes (e.g., phosphatases) by competing for metal cofactors. Validate via activity assays with incremental MOPS concentrations .

Q. What methodological considerations apply when combining MOPS sodium salt with divalent cations (e.g., Ca²⁺, Mn²⁺) in buffer systems?

MOPS sodium salt’s sulfonate group can weakly chelate divalent cations, potentially altering free-ion availability:

Q. How can researchers resolve discrepancies in reported pKa values for MOPS sodium salt across literature sources?

Discrepancies in pKa (e.g., 7.2 vs. 7.5) arise from measurement conditions (temperature, ionic strength). To validate:

Q. What advanced applications exploit MOPS sodium salt’s compatibility with redox-sensitive assays?

MOPS sodium salt is non-chelating and non-reactive in redox environments, making it suitable for:

- Catalytic hydrolysis studies : Used in 100 mM concentration with Cu(II) catalysts to hydrolyze organophosphates (e.g., p-nitrophenyl phosphate) at pH 8.1 .

- Biofilm inhibition assays : MOPS (20 mM) in RPMI-1640 media stabilizes pH during resazurin-based metabolic activity measurements in Candida biofilms .

Troubleshooting & Method Optimization

Q. Why might MOPS sodium salt buffers exhibit precipitation in high-salt solutions, and how is this mitigated?

Precipitation occurs when sulfonate groups interact with polyvalent cations (e.g., Al³⁺) or at high ionic strength (>500 mM NaCl). Mitigation strategies:

- Filter buffers through 0.1 µm membranes to remove particulates.

- Use ultrapure MOPS sodium salt (≥99% purity) to minimize contaminant-driven aggregation .

Q. How does MOPS sodium salt compare to HEPES or Tris in long-term cell culture experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。